REACTION_CXSMILES
|
[Cl:1][C:2]1[C:11]([NH2:12])=[C:10]([NH:13][CH2:14][CH:15]([CH3:17])[CH3:16])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[CH:18](Cl)(Cl)Cl>C(OC(OCC)OCC)C>[Cl:1][C:2]1[C:11]2[N:12]=[CH:18][N:13]([CH2:14][CH:15]([CH3:17])[CH3:16])[C:10]=2[C:9]2[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=2[N:3]=1
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Name
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|
Quantity
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3 g
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Type
|
reactant
|
Smiles
|
ClC1=NC2=CC=CC=C2C(=C1N)NCC(C)C
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Name
|
|
Quantity
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2.8 g
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Type
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solvent
|
Smiles
|
C(C)OC(OCC)OCC
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Name
|
|
Quantity
|
20 mL
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Type
|
reactant
|
Smiles
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C(Cl)(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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The solution was washed with water
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Name
|
|
Type
|
product
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Smiles
|
ClC1=NC=2C=CC=CC2C2=C1N=CN2CC(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |